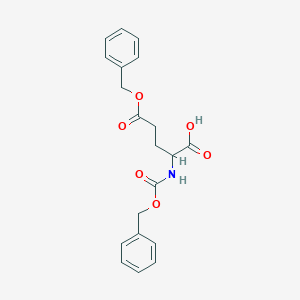

Z-Glu(OBzl)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVXHQQTRSWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305129 | |

| Record name | Cbz-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5680-86-4, 59486-73-6 | |

| Record name | 5680-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cbz-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis applications, and experimental protocols related to Z-Glu(OBzl)-OH, a critical building block in modern peptide chemistry. This document is intended to serve as a practical resource for researchers engaged in peptide synthesis and drug development.

Core Properties of this compound

This compound, or N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, is a derivative of glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl). This dual protection strategy allows for the selective activation of the α-carboxyl group for peptide bond formation. It is a versatile reagent in solution-phase peptide synthesis.

Physicochemical Data

The key quantitative data for this compound and its common isomers are summarized in the table below. It is crucial to select the correct isomer for the desired stereochemistry in the final peptide.

| Property | Z-L-Glu(OBzl)-OH | Z-D-Glu(OBzl)-OH |

| Molecular Formula | C₂₀H₂₁NO₆ | C₂₀H₂₁NO₆ |

| Molecular Weight | 371.38 g/mol | 371.38 g/mol |

| CAS Number | 5680-86-4 | 59486-73-6 |

| Appearance | White to off-white solid | White solid |

Application in Peptide Synthesis: A Workflow

This compound is primarily utilized in solution-phase peptide synthesis. The general workflow involves the activation of its free α-carboxyl group and subsequent coupling with the N-terminus of another amino acid or peptide chain. The protecting groups (Z and OBzl) are then removed in a subsequent step.

Experimental Protocols

Below are detailed methodologies for the synthesis and deprotection of a dipeptide using Z-L-Glu(OBzl)-OH.

Synthesis of Z-L-Glu(OBzl)-L-Phe-OMe

This protocol describes the coupling of Z-L-Glu(OBzl)-OH with L-phenylalanine methyl ester.

Materials:

-

Z-L-Glu(OBzl)-OH (1.0 eq)

-

L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl) (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N-Methylmorpholine (NMM) (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

5% Sodium bicarbonate solution

-

1N Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Amine Salt Neutralization: Dissolve H-L-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq) dropwise and stir for 15 minutes.

-

Carboxyl Group Activation: In a separate flask, dissolve Z-L-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

-

Peptide Bond Formation: Add the neutralized amino ester solution from step 1 to the activated carboxyl solution from step 3. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 1N HCl (2x), followed by 5% NaHCO₃ solution (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica (B1680970) gel.

Deprotection of Z-L-Glu(OBzl)-L-Phe-OMe

This protocol describes the simultaneous removal of the Z and OBzl protecting groups by catalytic hydrogenation.

Materials:

-

Z-L-Glu(OBzl)-L-Phe-OMe (1.0 eq)

-

10% Palladium on carbon (Pd/C) catalyst (10% w/w)

-

Methanol (B129727) (MeOH) or Acetic Acid

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: Dissolve the protected dipeptide (1.0 eq) in methanol or acetic acid in a hydrogenation flask.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional solvent (methanol or acetic acid).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-L-Glu-L-Phe-OH.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations occurring during a single cycle of peptide synthesis using this compound, highlighting the protection and deprotection logic.

An In-depth Technical Guide to the Synthesis and Discovery of Z-Glu(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal glutamic acid derivative extensively utilized in the field of peptide chemistry and drug development. Its unique bifunctional nature, with the α-amino group protected by the benzyloxycarbonyl (Z) group and the γ-carboxyl group shielded as a benzyl (B1604629) ester, makes it an invaluable building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, and delves into the historical context of its discovery and its significance in the advancement of peptide synthesis.

Discovery and Significance

The development of this compound is intrinsically linked to the pioneering work of German chemists Max Bergmann and Leonidas Zervas in 1932, who introduced the benzyloxycarbonyl (Z or Cbz) group as a removable protecting group for amines in peptide synthesis.[1] This innovation was a landmark achievement, as it allowed for the controlled, stepwise elongation of peptide chains by preventing self-polymerization and other undesirable side reactions of amino acids.[2] The Z-group's stability under various reaction conditions and its facile removal via catalytic hydrogenation were key to its widespread adoption.[1][3]

This compound emerged as a crucial derivative for incorporating glutamic acid residues into peptides. The protection of both the α-amino and γ-carboxyl functionalities enables chemists to selectively deprotect either the N-terminus for chain elongation or the C-terminal benzyl ester for side-chain modifications or cyclization. This strategic protection scheme is fundamental in the synthesis of numerous biologically active peptides and therapeutic agents where the glutamic acid side chain plays a critical role in structure and function.

Synthetic Pathways

The most common and practical synthesis of this compound is a two-step process commencing from L-glutamic acid. The first step involves the selective esterification of the γ-carboxyl group with benzyl alcohol, followed by the protection of the α-amino group with benzyl chloroformate.

Overall Synthesis Scheme

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of γ-Benzyl L-glutamate (H-Glu(OBzl)-OH)

This procedure outlines the selective esterification of the γ-carboxyl group of L-glutamic acid.

Reaction:

Caption: Reaction scheme for the synthesis of γ-Benzyl L-glutamate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Glutamic Acid | 147.13 | 1416 g | 9.62 |

| Benzyl Alcohol | 108.14 | 1152 g | 10.65 |

| 60% Sulfuric Acid | 98.08 | 1560 g | - |

| Sodium Bicarbonate | 84.01 | 1613 g | 19.20 |

| Water | 18.02 | ~20 L | - |

| Acetone | 58.08 | 8 L | - |

| Diethyl Ether | 74.12 | 2 L | - |

Procedure:

-

To a 12-liter round-bottom flask equipped with a distillation head, add L-glutamic acid (1416 g), 60% sulfuric acid (1560 g), and benzyl alcohol (1152 g).

-

Heat the mixture to 70°C and stir for 45 minutes.

-

Cool the resulting solution and apply a reduced pressure of approximately 100 mm Hg.

-

Raise the temperature back to 70°C and distill off water for about 4.5 hours.

-

Allow the reaction mixture to stand overnight, during which it will become viscous.

-

In a separate container, prepare a stirred mixture of sodium bicarbonate (1613 g), ice (1.2 kg), and water (12 L).

-

Slowly add the viscous reaction mixture to the sodium bicarbonate solution. A precipitate will form.

-

Collect the precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

-

Air-dry the precipitate.

-

Triturate the solid with 2 liters of diethyl ether and dry to yield crude γ-benzyl L-glutamate.

-

For purification, recrystallize the crude product from 12.5 liters of hot water. Filter the hot solution through a plug of glass wool.

-

Allow the filtrate to cool, followed by overnight refrigeration to complete crystallization.

-

Collect the recrystallized product by filtration, wash with cold water (2 L) and then with THF (2 L).

-

Air-dry the product overnight and then dry in vacuo at room temperature for three hours to obtain pure γ-benzyl L-glutamate.

Expected Yield and Properties:

| Property | Value |

| Yield | ~693 g (30%) |

| Melting Point | 156.5-157°C |

| Appearance | White, shiny plates |

Step 2: Synthesis of this compound

This procedure details the N-protection of γ-benzyl L-glutamate using the Schotten-Baumann reaction.[4][5]

Reaction:

Caption: Reaction scheme for the N-protection of γ-Benzyl L-glutamate.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| γ-Benzyl L-glutamate | 237.25 |

| Benzyl Chloroformate (Z-Cl) | 170.59 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 |

| Dioxane (or other suitable organic solvent) | - |

| Water | - |

| Diethyl Ether | - |

| Ethyl Acetate | - |

| Hexane | - |

| Hydrochloric Acid (HCl) | - |

Procedure:

-

Dissolve γ-benzyl L-glutamate in an aqueous solution of sodium bicarbonate (a slight excess relative to the amino acid) with gentle warming.

-

Cool the solution in an ice bath to 0-5°C.

-

Add an equal volume of a suitable organic solvent, such as dioxane, to maintain a homogeneous solution.

-

While vigorously stirring the cooled solution, add benzyl chloroformate (approximately 1.1 equivalents) dropwise. Ensure the temperature remains below 10°C.

-

Continue stirring vigorously in the ice bath for 1-2 hours after the addition is complete.

-

Remove the ice bath and continue stirring at room temperature for another 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid while cooling in an ice bath. The product will precipitate as an oil or a solid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Purify the crude product by crystallization from a suitable solvent system, such as ethyl acetate/hexane or chloroform/petroleum ether.

Expected Yield and Properties:

| Property | Value |

| Yield | Typically >80% |

| Melting Point | 75-77°C |

| Appearance | White crystalline solid |

| Molecular Formula | C₂₀H₂₁NO₆ |

| Molecular Weight | 371.38 g/mol |

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: H-Glu(OBzl)-OH Synthesis | Step 2: this compound Synthesis |

| Starting Material | L-Glutamic Acid | γ-Benzyl L-glutamate |

| Key Reagents | Benzyl Alcohol, H₂SO₄ | Benzyl Chloroformate, NaHCO₃ |

| Solvent(s) | None (neat), Water, Acetone, Ether | Water, Dioxane, Ethyl Acetate |

| Reaction Temperature | 70°C | 0-25°C |

| Reaction Time | ~5 hours (distillation) | ~4-5 hours |

| Typical Yield | ~30% | >80% |

| Melting Point | 156.5-157°C | 75-77°C |

| Purification Method | Recrystallization from water | Crystallization (e.g., EtOAc/Hexane) |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the complete synthesis and purification of this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This compound remains a cornerstone in the repertoire of synthetic peptide chemists and drug development professionals. Its synthesis, rooted in the fundamental principles of selective protection and esterification, is a robust and scalable process. The historical significance of its underlying protective group chemistry highlights the transformative impact of strategic molecular design on the field of bioorganic chemistry. This guide provides the essential technical details and conceptual framework for the successful synthesis and application of this vital research compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

A Comprehensive Technical Guide to the Solubility of Z-Glu(OBzl)-OH in Organic Solvents

This in-depth technical guide provides a detailed overview of the solubility of Z-Glu(OBzl)-OH (N-Benzyloxycarbonyl-L-glutamic acid 5-benzyl ester), a key intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering available solubility data, detailed experimental protocols for solubility determination, and logical workflows for solvent selection.

Introduction to this compound

This compound is a protected amino acid derivative widely used in the synthesis of peptides and peptidomimetics. Its protecting groups, the benzyloxycarbonyl (Z) group on the amine and the benzyl (B1604629) (Bzl) ester on the side-chain carboxylic acid, are crucial for preventing unwanted side reactions during peptide coupling. The solubility of this compound in various organic solvents is a critical parameter for its effective use in synthesis, purification, and formulation processes. Understanding its solubility profile allows for the optimization of reaction conditions, leading to higher yields and purity of the final peptide products.

Solubility of this compound: Quantitative Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information, the following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocols provided in this guide to determine precise solubility values for their specific applications and solvent systems.

| Solvent | Chemical Formula | Dielectric Constant (approx.) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | 100 mg/mL[1][2][3] | Sonication may be required for dissolution. |

| Ethanol | C₂H₅OH | 25 | Soluble[4] | Quantitative data not specified. |

| Methanol | CH₃OH | 33 | Soluble | Quantitative data not specified. |

| Water | H₂O | 80 | Slightly Soluble | Quantitative data not specified. |

Note: The lack of extensive quantitative data highlights the importance of experimental determination of solubility for specific laboratory conditions and solvent grades.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of saturation and can be adapted for various scales and precision requirements.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and appropriate glassware

Procedure

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations through serial dilution.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Preparation and Saturation:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Clarification:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vial at a high speed to pellet any undissolved solid.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the solubility of this compound in that solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in synthetic organic chemistry, particularly in the realm of peptide synthesis. While comprehensive quantitative data remains sparse, this guide provides the available information and, more importantly, a robust experimental framework for its determination. By following the outlined protocols and logical workflows, researchers and drug development professionals can systematically approach solvent selection and optimization, thereby enhancing the efficiency and success of their synthetic endeavors. The provided diagrams offer a clear visual representation of these processes, serving as a valuable tool for laboratory practice.

References

Spectroscopic Data for Z-Glu(OBzl)-OH: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu(OBzl)-OH), a key intermediate in peptide synthesis and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a protected derivative of glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the α-carboxyl group is esterified with a benzyl (B1604629) (Bzl) group.

Molecular Formula: C₂₀H₂₁NO₆[1][2]

Molecular Weight: 371.38 g/mol [1][2]

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is compiled from various sources and databases, including information on the D-enantiomer, which is expected to have identical NMR, IR, and MS spectra.

2.1. ¹H NMR (Proton NMR) Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~5.1 | s | 2H | CH₂ (Z-group) |

| ~5.0 | s | 2H | CH₂ (Bzl-ester) |

| ~4.4 | m | 1H | α-CH |

| ~2.5 | m | 2H | γ-CH₂ |

| ~2.2 | m | 2H | β-CH₂ |

| ~9.5-10.5 | br s | 1H | COOH |

2.2. ¹³C NMR (Carbon NMR) Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~178 | COOH |

| ~172 | C=O (ester) |

| ~156 | C=O (urethane) |

| ~136 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~67 | CH₂ (Z-group) |

| ~66 | CH₂ (Bzl-ester) |

| ~53 | α-CH |

| ~30 | γ-CH₂ |

| ~27 | β-CH₂ |

2.3. IR (Infrared) Spectroscopy Data

-

Sample Preparation: ATR-Neat[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Urethane) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Urethane, Amide I) |

| ~1530 | Strong | N-H bend (Urethane, Amide II) |

| 1250-1000 | Strong | C-O stretch |

2.4. MS (Mass Spectrometry) Data

-

Ionization Method: Electrospray Ionization (ESI)

| m/z | Interpretation |

| 372.1 | [M+H]⁺ |

| 394.1 | [M+Na]⁺ |

| 282.1 | [M - C₇H₇]⁺ (loss of benzyl group) |

| 91.1 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 45-60°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

3.2. IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

-

Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good ionization and minimal fragmentation.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Stability and Storage of Z-Glu(OBzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Z-Glu(OBzl)-OH (N-Carbobenzyloxy-L-glutamic acid 5-benzyl ester), a critical building block in peptide synthesis and various pharmaceutical research and development applications. Understanding the stability profile of this compound is paramount for ensuring the integrity of synthetic processes and the quality of resulting products. This guide summarizes available data on storage, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and stability of this compound. The following tables summarize the recommended conditions for the solid compound and its solutions based on supplier data.

Table 1: Storage Conditions for Solid this compound

| Condition | Temperature | Duration |

| Long-term | -20°C | Up to 3 years[1] |

| Short-term | 4°C | Up to 2 years[1] |

| Shipping | Room temperature | Acceptable for continental US; may vary elsewhere[1] |

Table 2: Storage Conditions for this compound in Solvent

| Solvent | Temperature | Duration |

| DMSO | -80°C | Up to 6 months[1] |

| DMSO | -20°C | Up to 1 month[1] |

Note: It is recommended to use freshly opened, hygroscopic DMSO for the best solubility. Once prepared, solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1]

Potential Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis of the benzyl (B1604629) ester and intramolecular cyclization to form pyroglutamate. Understanding these pathways is essential for developing stability-indicating analytical methods and for optimizing reaction and storage conditions.

Hydrolysis of the γ-Benzyl Ester

Pyroglutamate Formation

N-terminal glutamic acid residues in peptides and proteins are known to undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This non-enzymatic reaction can also occur with this compound, particularly under certain pH and temperature conditions. Studies on the formation of pyroglutamic acid from N-terminal glutamic acid in antibodies have shown that this reaction is pH-dependent, with minimal formation at pH 6.2 and increased rates at both acidic (pH 4) and basic (pH 8) conditions.

Below is a diagram illustrating the primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies help to identify potential degradation products and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a single batch of this compound to identify the likely degradation products and establish the intrinsic stability of the molecule.

3.1.1. Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (B78521) (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphate buffer

-

Photostability chamber

-

Oven

3.1.2. General Procedure

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solutions to the following stress conditions. A control sample protected from stress should be analyzed concurrently.

-

Acidic Hydrolysis: Mix the stock solution with 1N HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for a defined period (e.g., 8 hours).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

-

Thermal Degradation (Solution): Store the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: After the defined exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

The following diagram outlines the experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is required to separate this compound from its potential degradation products. The following provides a starting point for method development.

Table 3: Suggested HPLC Parameters for Stability Analysis

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable runtime (e.g., 30 minutes) to elute all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or scan for optimal wavelength) |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways involve hydrolysis of the benzyl ester and intramolecular cyclization to form pyroglutamate. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions is critical for maintaining the quality and reliability of this important synthetic intermediate. Furthermore, the implementation of rigorous stability testing protocols, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential for ensuring the integrity of any process or product in which this compound is utilized.

References

Z-Glu(OBzl)-OH: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for Z-Glu(OBzl)-OH (N-Carbobenzyloxy-L-glutamic acid 5-benzyl ester). This document is intended to be a critical resource for laboratory personnel, researchers, and professionals in the field of drug development to ensure the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a derivative of glutamic acid, commonly used in peptide synthesis and other areas of chemical and pharmaceutical research.[1][2] A summary of its key chemical and physical properties is presented below.

| Property | Value | References |

| Chemical Formula | C20H21NO6 | [2][3][4] |

| Molecular Weight | 371.38 g/mol | [1] |

| CAS Number | 5680-86-4 | [1][4] |

| Appearance | White to off-white solid/powder | [2] |

| Synonyms | Nα-Cbz-L-glutamic acid γ-benzyl ester, N-Benzyloxycarbonyl-L-glutamic acid 5-benzyl ester, Cbthis compound | [4][5] |

Hazard Identification and GHS Classification

According to available safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] However, as with any chemical substance, caution should be exercised.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[3]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3]

-

Eye Contact: May cause eye irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

It is important to note that the toxicological properties of this compound have not been fully investigated.[6]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

| Parameter | Recommendation | References |

| Handling | Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling. | [3][6] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [3][6] |

| Storage Temperature (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | |

| Storage Temperature (In solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator is recommended. |

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |

Accidental Release Measures

In case of a spill, follow these steps to ensure safety and proper cleanup:

-

Evacuate the immediate area.

-

Ventilate the area of the spill.

-

Wear appropriate personal protective equipment (PPE), including respiratory protection.

-

Contain the spill. Use a shovel to put the spilled material into a convenient waste disposal container.[5]

-

Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Emergency Response Workflow for Spills

The following diagram outlines the steps to be taken in the event of a this compound spill.

Caption: A workflow for responding to accidental spills of this compound.

Stability and Reactivity

| Parameter | Information | References |

| Chemical Stability | Stable under recommended storage conditions. | [3] |

| Conditions to Avoid | Heat, sources of ignition, and strong oxidizing agents. | [3] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be formed during combustion. | [3] |

Toxicological and Ecotoxicological Information

There is limited specific toxicological and ecotoxicological data available for this compound. Most safety data sheets indicate that no data is available for these endpoints.[3] One source suggests that the product itself and its degradation products are not toxic.[3] However, in the absence of comprehensive studies, it should be handled with the standard care afforded to all laboratory chemicals.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.[3] Do not allow the material to enter drains or watercourses.

Experimental Protocols

As of the date of this document, no specific, publicly available experimental protocols for the safety assessment of this compound have been identified in the scientific literature. Standard toxicological assays would be required to determine definitive safety parameters such as LD50 (median lethal dose) and to fully characterize its potential for irritation, sensitization, and genotoxicity. Researchers planning to use this compound in novel applications are advised to conduct a thorough risk assessment and may need to commission such studies depending on the intended use and potential for human exposure.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals. All users should consult the most up-to-date Material Safety Data Sheet (MSDS) from their supplier and adhere to all applicable safety regulations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Z-Glu(OBzl)-OH: A Key Glutamic Acid Derivative in Research and Development

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-L-glutamic acid γ-benzyl ester, commonly known as this compound. It details its chemical properties, synthesis, and critical role as a protected amino acid derivative in peptide synthesis and drug discovery. This document is intended to serve as a valuable resource for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Core Concepts and Chemical Properties

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl).[1] This dual protection strategy is instrumental in peptide synthesis, allowing for the selective formation of peptide bonds at the α-carboxyl group without interference from the side chain's carboxyl group or the α-amino group.[2] The stability of both protecting groups under various conditions, and their selective removal, makes this compound a versatile building block in the synthesis of complex peptides.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | Z-L-Glu(OBzl)-OH, Cbz-L-Glu(OBzl)-OH, N-Carbobenzyloxy-L-glutamic acid γ-benzyl ester |

| CAS Number | 5680-86-4[4] |

| Molecular Formula | C₂₀H₂₁NO₆[5] |

| Molecular Weight | 371.4 g/mol [5] |

| Appearance | White to off-white powder or solid[6] |

| Melting Point | Data not consistently available |

| Solubility | Soluble in organic solvents like DMF, DCM |

| Storage Conditions | 2-8°C[7] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from L-glutamic acid. The first step involves the selective esterification of the γ-carboxyl group with benzyl alcohol, followed by the protection of the α-amino group with a benzyloxycarbonyl group.

This protocol is adapted from a described synthesis of the key intermediate, γ-benzyl L-glutamate.[1]

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, combine L-glutamic acid, 60% sulfuric acid, and benzyl alcohol.

-

Heating and Distillation: Heat the mixture to 70°C and stir for 45 minutes. Cool the solution and apply a reduced pressure. Reheat to 70°C and distill off water for approximately 4.5 hours.

-

Work-up: After allowing the mixture to stand overnight, slowly add it to a stirred solution of sodium bicarbonate in ice-water.

-

Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with carbon dioxide-free water and acetone, then air-dry. The crude product can be further purified by trituration with ether and recrystallization from hot water to yield γ-benzyl L-glutamate.[1]

This is a general procedure for the introduction of the Z-group.

-

Dissolution: Dissolve γ-benzyl L-glutamate in an appropriate aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide).

-

Addition of Protecting Group: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain a basic pH throughout the addition.

-

Reaction: Allow the reaction to stir for several hours at room temperature.

-

Work-up and Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled sequentially while anchored to a solid support. The use of this compound allows for the incorporation of glutamic acid residues into the growing peptide chain.

This protocol outlines a typical cycle for adding a this compound residue in Fmoc-based SPPS.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amino group. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. Add a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIEA). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours to ensure complete coupling.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Repeat: The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

Table 2: Representative Quantitative Data in SPPS

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Varies with the type of resin used.[8] |

| Coupling Efficiency (per step) | >99% | Monitored by methods like the Kaiser test.[8] |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[8] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is generally required.[8] |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield.[8] |

A key advantage of the Z/OBzl protection strategy is that both groups can often be removed simultaneously under mild conditions.

This method is a common and efficient way to deprotect Z and OBzl groups.[9][10]

-

Reaction Setup: Dissolve the protected peptide in a suitable solvent such as methanol (B129727) or formic acid.

-

Catalyst and Hydrogen Donor: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C). Introduce a hydrogen donor like formic acid or ammonium (B1175870) formate.[10]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent to obtain the deprotected peptide.

Purification and Analysis

After synthesis and deprotection, the crude peptide requires purification, which is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase of the HPLC gradient.

-

Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide.

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy powder.

Visualized Workflows and Pathways

Caption: Synthetic pathway for this compound.

Caption: A single cycle of Solid-Phase Peptide Synthesis.

Caption: Post-synthesis deprotection and purification workflow.

Applications in Drug Development and Research

This compound is instrumental in the synthesis of a wide array of peptides with therapeutic potential. Glutamic acid residues are crucial for the biological activity of many peptides, including those involved in neurological processes.[8] The ability to incorporate glutamic acid in a controlled manner is therefore vital for the development of new drugs targeting enzymes, receptors, and ion channels.

Furthermore, the use of this compound extends to the creation of peptidomimetics and other modified peptides designed to have enhanced stability, bioavailability, and efficacy. Its role as a fundamental building block ensures its continued importance in the ever-evolving landscape of peptide and protein science.

References

- 1. prepchem.com [prepchem.com]

- 2. bachem.com [bachem.com]

- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chimia.ch [chimia.ch]

- 8. benchchem.com [benchchem.com]

- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

The Synthetic Chemist's Shield: An In-Depth Guide to Z and OBzl Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture and biological function. Protecting groups serve as the cornerstone of this control, acting as temporary shields for reactive functional groups, thereby preventing unwanted side reactions and ensuring the fidelity of the peptide chain elongation. Among the arsenal (B13267) of protective groups available to the modern chemist, the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl (B1604629) ester (OBzl) group for carboxylic acids remain fundamental tools, particularly within the classical Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the Z and OBzl protecting groups, detailing their application, mechanisms, and the quantitative aspects of their use.

The Benzyloxycarbonyl (Z/Cbz) Group: A Stalwart of Amine Protection

First introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl group revolutionized peptide synthesis, enabling the controlled formation of peptide bonds.[1][2] Its enduring utility stems from its stability under a range of conditions and the diverse, yet specific, methods for its removal.

The Z group is typically introduced by reacting the amino group of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] This forms a stable carbamate (B1207046) linkage that effectively masks the nucleophilicity of the amine.

Mechanism of Z-Group Protection

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the displacement of the chloride leaving group. A base is required to neutralize the liberated hydrochloric acid.[3]

References

Methodological & Application

Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Glu(OBzl)-OH, also known as N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Z (benzyloxycarbonyl) group provides temporary protection for the α-amino group, while the benzyl (B1604629) (Bzl) ester permanently protects the γ-carboxyl group of the glutamic acid side chain. This protection scheme is instrumental in preventing unwanted side reactions during peptide chain elongation. The use of this compound allows for the controlled and sequential assembly of amino acids to produce peptides with high purity and yield.[1][2][3]

These application notes provide detailed protocols for the effective use of this compound in manual SPPS, covering coupling, deprotection, and final cleavage from the resin. The provided quantitative data, based on typical Boc-SPPS outcomes, will aid researchers in optimizing their synthesis strategies.

Data Presentation

The following tables summarize typical quantitative data expected during a solid-phase peptide synthesis utilizing this compound within a Boc-SPPS protocol. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.

Table 1: Resin and Coupling Efficiency

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS.[4] |

| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test (ninhydrin test).[5] |

| Coupling Efficiency for this compound | ~98-99% | May require optimized coupling reagents or double coupling for sterically hindered sequences. |

| Capping Efficiency | >99% | Essential to terminate unreacted chains and improve final purity. |

Table 2: Peptide Yield and Purity

| Parameter | Typical Value | Notes |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length, sequence, and overall coupling efficiencies.[4][6] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required.[4] |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield, highly dependent on the crude purity and complexity of the purification. |

| Final Peptide Purity (by HPLC) | >95% | Target purity for most research and preclinical applications. |

Experimental Protocols

Protocol 1: Manual Boc-SPPS using this compound

This protocol details a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield resin) using the Boc/Bzl strategy.

Materials:

-

This compound

-

Peptide-resin with a free amino group

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Kaiser test kit (for monitoring coupling)

-

Nitrogen gas for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Treat the resin with a fresh solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[3]

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Wash the resin with a 10% solution of DIEA in DMF (2x for 5 minutes each).[4]

-

Wash the resin thoroughly with DMF (5x).

-

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture with nitrogen bubbling for 1-2 hours at room temperature.[4]

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a second coupling.[5]

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

-

Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: N-terminal Z-Group Deprotection (On-Resin)

The Z-group can be removed by catalytic transfer hydrogenation, which offers milder conditions compared to strong acids if side-chain protection needs to be maintained.

Materials:

-

Peptide-resin with N-terminal Z-group

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Hydrogen donor, e.g., Formic acid or 1,4-cyclohexadiene[7][8]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF and isopropanol

Procedure:

-

Swell the Z-protected peptide-resin in the chosen solvent system.

-

Add the Pd/C catalyst (a weight equivalent of 10-20% of the resin) to the resin slurry.

-

Add the hydrogen donor (e.g., a large excess of formic acid).

-

Agitate the mixture gently at room temperature for 2-4 hours.

-

Monitor the reaction by taking small aliquots, cleaving the peptide from a few beads, and analyzing by mass spectrometry.

-

Once deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with the solvent, followed by DCM.

Protocol 3: Final Cleavage and Benzyl Side-Chain Deprotection

Anhydrous hydrogen fluoride (B91410) (HF) is the standard method for cleaving the peptide from the Merrifield resin and simultaneously removing the benzyl side-chain protecting group of the glutamic acid residue.[9]

! CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., p-cresol, thioanisole)

-

Cold diethyl ether

-

Specialized HF cleavage apparatus

Procedure:

-

Preparation: Place the dried peptide-resin and a Teflon-coated stir bar in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to trap carbocations generated during cleavage.[4]

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.[4]

-

-

HF Evaporation: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, trapping the HF in a suitable base trap.

-

Peptide Precipitation:

-

Wash the remaining resin and crude peptide with cold diethyl ether to remove the scavengers.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet several times with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: General workflow for a single coupling cycle in Boc-SPPS using this compound.

Caption: Workflow for the final cleavage and deprotection of a peptide synthesized with this compound.

References

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Glu(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) in solution-phase peptide synthesis (SPPS). This methodology remains a cornerstone for the scalable production of short peptides, peptide fragments for convergent synthesis, and peptides incorporating unnatural amino acids. The use of Z- and Bzl- protecting groups offers a classic and robust strategy for controlling peptide bond formation and minimizing side reactions.

Introduction

Solution-phase peptide synthesis, while predating solid-phase techniques, offers distinct advantages in terms of scalability, purification of intermediates, and cost-effectiveness for specific applications. The protecting group strategy is paramount to a successful synthesis. In the context of glutamic acid, both the α-amino group and the γ-carboxyl group of the side chain must be protected to ensure specific peptide bond formation at the α-carboxyl group.

This compound is a commonly used building block where the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the side-chain carboxyl group is protected as a benzyl (B1604629) (Bzl) ester. The Z-group is stable under coupling conditions and can be selectively removed by catalytic hydrogenation.[1] The Bzl-ester is stable to the conditions used for Z-group removal and can be cleaved under more stringent conditions such as strong acid or hydrogenolysis.[2][3] This orthogonal or pseudo-orthogonal protection scheme allows for the selective deprotection and elongation of the peptide chain.

Key Applications

-

Synthesis of short peptides and peptide fragments: Solution-phase synthesis is often more economical for the production of di-, tri-, and tetrapeptides.

-

Large-scale peptide manufacturing: For the commercial production of certain peptides, solution-phase methods can be more readily scaled up compared to solid-phase synthesis.

-

Convergent peptide synthesis: Protected peptide fragments synthesized in solution can be coupled to create larger peptides, a strategy known as convergent synthesis.

-

Synthesis of peptides with modified backbones: Solution-phase techniques offer flexibility for the incorporation of non-standard amino acids and backbone modifications.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₆ |

| Molecular Weight | 371.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 128-131 °C |

| Solubility | Soluble in DMF, DCM, Ethyl Acetate |

Table 2: Typical Reagents and Solvents for Dipeptide Synthesis

| Reagent/Solvent | Purpose | Typical Molar Excess |

| This compound | N-terminal amino acid | 1.0 eq |

| H-Gly-OEt·HCl | C-terminal amino acid ester | 1.0 - 1.1 eq |

| EDC·HCl | Coupling agent | 1.1 - 1.2 eq |

| HOBt | Racemization suppressant | 1.1 - 1.2 eq |

| NMM or TEA | Base for neutralization | 1.0 - 1.1 eq |

| DCM (anhydrous) | Reaction solvent | - |

| DMF (anhydrous) | Reaction solvent | - |

| Ethyl Acetate | Extraction solvent | - |

| 1N HCl (aq) | Aqueous wash | - |

| Sat. NaHCO₃ (aq) | Aqueous wash | - |

| Brine | Aqueous wash | - |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | - |

Table 3: Summary of a Model Dipeptide Synthesis: Z-Glu(OBzl)-Gly-OEt

| Step | Reaction Time | Temperature (°C) | Typical Yield (%) | Purification Method |

| 1. Coupling | 12 - 24 hours | 0 to RT | 85 - 95 | Liquid-liquid extraction, Recrystallization |

| 2. N-terminal Deprotection (Z-group) | 2 - 6 hours | RT | 90 - 98 | Filtration |

| 3. Side-chain Deprotection (Bzl-group) | 4 - 12 hours | RT | 80 - 95 | Lyophilization |

Experimental Protocols

Protocol 1: Synthesis of the Protected Dipeptide Z-Glu(OBzl)-Gly-OEt

This protocol describes the coupling of this compound with glycine (B1666218) ethyl ester hydrochloride (H-Gly-OEt·HCl) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) as the coupling reagents.

Materials:

-

This compound

-

H-Gly-OEt·HCl

-

EDC·HCl

-

HOBt

-

N-methylmorpholine (NMM) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

1N HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, suspend H-Gly-OEt·HCl (1.0 eq) in anhydrous DCM and add NMM (1.0 eq) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.

-

Add the neutralized H-Gly-OEt solution to the solution of this compound and HOBt.

-

Slowly add EDC·HCl (1.1 eq) to the reaction mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Z-Glu(OBzl)-Gly-OEt by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexane).

Protocol 2: N-terminal Deprotection (Removal of the Z-group)

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group by catalytic hydrogenation.

Materials:

-

Z-Glu(OBzl)-Gly-OEt

-

10% Palladium on Carbon (Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the purified Z-Glu(OBzl)-Gly-OEt in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield H-Glu(OBzl)-Gly-OEt.

Mandatory Visualizations

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Caption: Deprotection strategy for Z- and Bzl- protected peptides.

References

Protocol for Coupling Z-Glu(OBzl)-OH with N-terminal Amines: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of N-α-Carbobenzyloxy-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) to N-terminal amines. This procedure is a fundamental step in solution-phase peptide synthesis, crucial for the construction of peptides and peptidomimetics in academic research and pharmaceutical development.

Introduction

The formation of a peptide bond between the carboxylic acid of a protected amino acid and the N-terminal amine of a peptide or amino acid ester is a critical reaction in peptide chemistry. This compound is a commonly used building block where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). The selection of an appropriate coupling reagent and reaction conditions is paramount to ensure high yields, minimize side reactions, and prevent racemization at the chiral center.

This guide details protocols for three major classes of coupling reagents: carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. It also provides a comparative overview of their performance to aid in the selection of the most suitable method for a specific synthetic challenge.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts reaction efficiency, time, and the purity of the final product. While direct comparative data for this compound is not extensively available in a single study, the following tables summarize typical performance characteristics based on data for Z-protected amino acids and general peptide coupling literature.

Table 1: Carbodiimide-Based Coupling Reagents

| Coupling Reagent | Additive | Typical Reaction Time (hours) | Typical Yield (%) | Key Considerations |

| DCC | HOBt | 12-24 | 75-90 | Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration for removal.[1] |

| EDC | HOBt | 12-24 | 70-85 | The water-soluble carbodiimide (B86325) and its urea (B33335) byproduct facilitate easier work-up through aqueous extraction. |

| DIC | OxymaPure | 4-12 | 80-95 | Diisopropylurea (DIU) byproduct is more soluble in organic solvents than DCU, making it suitable for a wider range of reaction conditions.[2] |

Table 2: Phosphonium and Aminium/Uronium Salt-Based Coupling Reagents

| Coupling Reagent | Class | Typical Reaction Time (minutes) | Typical Yield (%) | Key Considerations |

| PyBOP | Phosphonium | 15-60 | 85-95 | Byproducts are generally less hazardous than those from BOP. |

| HBTU | Aminium | 15-60 | 85-95 | A reliable and cost-effective option for routine couplings. |

| HATU | Aminium | 5-30 | 90-98 | Highly efficient, especially for sterically hindered couplings, with a lower risk of racemization. |

| COMU | Uronium | 5-30 | 90-98 | Offers high reactivity and improved solubility, with byproducts that are often water-soluble, simplifying purification.[1] |

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound to a generic N-terminal amine of an amino acid ester (H-AA-OR). These should be considered as starting points and may require optimization based on the specific substrates and scale of the reaction.

Protocol 1: Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

This protocol is a widely used and cost-effective method for peptide bond formation.

Materials:

-

This compound

-

Amino acid ester hydrochloride (H-AA-OR·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Preparation of the Amine Component:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

-

Add DIPEA or NMM (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve this compound (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

-

-

Coupling Reaction:

-